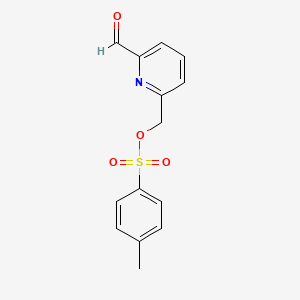
(4-ヨード-3-メチルイソキサゾール-5-イル)メタノール
概要
説明
(4-Iodo-3-methylisoxazol-5-yl)methanol is a research compound with the molecular formula C5H6INO2 and a molecular weight of 239.01 g/mol. This compound is primarily used in scientific research due to its unique chemical structure and properties.
科学的研究の応用
(4-Iodo-3-methylisoxazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a standard or reference compound in mass spectrometry or chromatography to identify or quantify substances in samples.
Biology: Employed in studies involving the biological activity of isoxazole derivatives, which have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new synthetic strategies and designing of new isoxazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol involves several steps. . The reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure.
Industrial Production Methods
While specific industrial production methods for (4-Iodo-3-methylisoxazol-5-yl)methanol are not widely documented, the compound can be synthesized in large quantities using automated synthesis planning tools. These tools leverage extensive chemical reaction databases to predict feasible synthetic routes, ensuring high accuracy and efficiency.
化学反応の分析
Types of Reactions
(4-Iodo-3-methylisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution of the iodine atom can produce a variety of functionalized isoxazole derivatives.
作用機序
The mechanism of action of (4-Iodo-3-methylisoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its unique chemical structure, which allows it to interact with various biological molecules, leading to a range of biological activities .
類似化合物との比較
Similar Compounds
3-Methylisoxazole: A precursor in the synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol.
4-Iodoisoxazole: Similar in structure but lacks the methyl group at the 3-position.
Isoxazole: The parent compound of the isoxazole family, which includes various derivatives with different substituents.
Uniqueness
(4-Iodo-3-methylisoxazol-5-yl)methanol is unique due to the presence of both an iodine atom and a methanol group on the isoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
特性
IUPAC Name |
(4-iodo-3-methyl-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROZXJJWOCEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)
![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)





